molecular formula C10H12F2O B7875307 2-(3,5-Difluorophenyl)-2-butanol

2-(3,5-Difluorophenyl)-2-butanol

Cat. No.: B7875307
M. Wt: 186.20 g/mol
InChI Key: RLUKIZCBXRBTIC-UHFFFAOYSA-N
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Description

2-(3,5-Difluorophenyl)-2-butanol is an organic compound characterized by the presence of a butanol group attached to a difluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Difluorophenyl)-2-butanol typically involves the reaction of 3,5-difluorobenzaldehyde with a suitable Grignard reagent, such as ethylmagnesium bromide, followed by hydrolysis. The reaction conditions often include anhydrous solvents and low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions typically involve strong nucleophiles and polar aprotic solvents.

Major Products:

    Oxidation: Formation of 2-(3,5-difluorophenyl)-2-butanone.

    Reduction: Formation of various butanol derivatives.

    Substitution: Formation of substituted phenyl butanol derivatives.

Scientific Research Applications

2-(3,5-Difluorophenyl)-2-butanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3,5-Difluorophenyl)-2-butanol exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity and specificity, leading to modulation of biological pathways and physiological responses.

Comparison with Similar Compounds

  • 2-(3,5-Difluorophenyl)-2-propanol
  • 2-(3,5-Difluorophenyl)-2-pentanol
  • 2-(3,5-Difluorophenyl)-2-hexanol

Comparison: 2-(3,5-Difluorophenyl)-2-butanol is unique due to its specific butanol backbone, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and potency in various applications.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts

Properties

IUPAC Name

2-(3,5-difluorophenyl)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O/c1-3-10(2,13)7-4-8(11)6-9(12)5-7/h4-6,13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUKIZCBXRBTIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC(=CC(=C1)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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